molecular formula C13H15ClN2O B13322660 6-Chloro-3-(piperidin-4-yl)-2,3-dihydro-1H-indol-2-one

6-Chloro-3-(piperidin-4-yl)-2,3-dihydro-1H-indol-2-one

Cat. No.: B13322660
M. Wt: 250.72 g/mol
InChI Key: DMKIVXJEYOPLSR-UHFFFAOYSA-N
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Description

6-Chloro-3-(piperidin-4-yl)-2,3-dihydro-1H-indol-2-one is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(piperidin-4-yl)-2,3-dihydro-1H-indol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroindole and piperidine.

    Formation of Intermediate: The 6-chloroindole is reacted with piperidine under specific conditions to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing techniques such as recrystallization or chromatography for purification.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(piperidin-4-yl)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

6-Chloro-3-(piperidin-4-yl)-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Chemical Research: Utilized in the development of new synthetic methodologies and reaction mechanisms.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(piperidin-4-yl)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-piperidin-4-yl-1H-indole: A structurally similar compound with potential biological activities.

    1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: Another related compound with antimicrobial properties.

Uniqueness

6-Chloro-3-(piperidin-4-yl)-2,3-dihydro-1H-indol-2-one is unique due to its specific structural features and the presence of both indole and piperidine moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

IUPAC Name

6-chloro-3-piperidin-4-yl-1,3-dihydroindol-2-one

InChI

InChI=1S/C13H15ClN2O/c14-9-1-2-10-11(7-9)16-13(17)12(10)8-3-5-15-6-4-8/h1-2,7-8,12,15H,3-6H2,(H,16,17)

InChI Key

DMKIVXJEYOPLSR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2C3=C(C=C(C=C3)Cl)NC2=O

Origin of Product

United States

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